2-[3-(Aminomethyl)adamantan-1-YL]acetic acid
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Overview
Description
2-[3-(Aminomethyl)adamantan-1-YL]acetic acid is a derivative of adamantane, a compound known for its unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)adamantan-1-YL]acetic acid typically involves the functionalization of adamantane. One common method is the self-acylation of 2-(3-hydroxyadamantan-1-yl)acetic acid promoted by trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA). This method yields symmetrical functionally substituted derivatives .
Industrial Production Methods
Industrial production of adamantane derivatives often involves large-scale organic synthesis techniques The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)adamantan-1-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
2-[3-(Aminomethyl)adamantan-1-YL]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making them potential candidates for drug development.
Industry: The compound’s stability and reactivity make it valuable in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)adamantan-1-YL]acetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into various biological receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantanecarboxylic acid
- 1-Adamantaneacetic acid
- Adamantan-1-yl-benzoic acid
Uniqueness
Its amino and acetic acid groups allow for diverse chemical modifications, making it a versatile compound in both research and industrial contexts .
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2-[3-(aminomethyl)-1-adamantyl]acetic acid |
InChI |
InChI=1S/C13H21NO2/c14-8-13-4-9-1-10(5-13)3-12(2-9,7-13)6-11(15)16/h9-10H,1-8,14H2,(H,15,16) |
InChI Key |
KTRQRZZJQJJSOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CN)CC(=O)O |
Origin of Product |
United States |
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